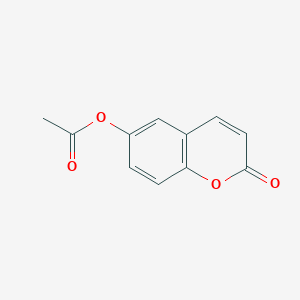
(2-Oxochromen-6-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-(acetyloxy)- can be achieved through various methods. One common approach involves the Pechmann reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst like sulfuric acid . Another method includes the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as solvent choice, water content, and temperature to favor the desired reaction pathway .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 6-(acetyloxy)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 6-(acetyloxy)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-(acetyloxy)- involves its interaction with various molecular targets and pathways. For instance, it can reduce components of the plasma membrane redox system, such as coenzyme Q and vitamin quinones, producing antioxidant hydroquinone forms . This process may function as a superoxide scavenger, preventing hydroquinone oxidation and facilitating excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound, known for its fragrant properties and use in perfumes.
Decursinol: A derivative with pronounced antiarrhythmic activity.
Obtusifol: Another derivative studied for its pharmacological properties.
Uniqueness
2H-1-Benzopyran-2-one, 6-(acetyloxy)- is unique due to its specific acetylation at the 6-position, which imparts distinct chemical and biological properties compared to other coumarin derivatives
Propriétés
Numéro CAS |
20690-03-3 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C11H8O4/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(13)15-10/h2-6H,1H3 |
Clé InChI |
YJFWQQFBOFHFLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

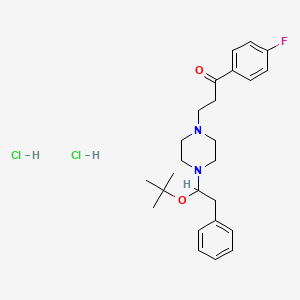
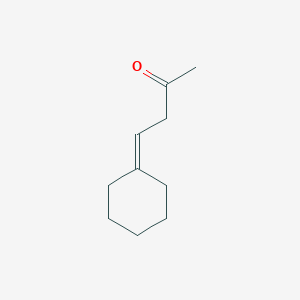
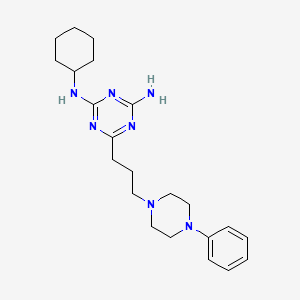
silane](/img/structure/B14713525.png)
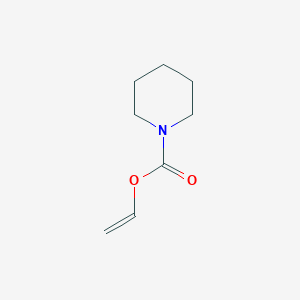
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

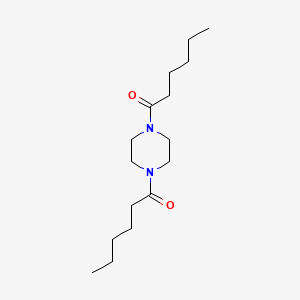
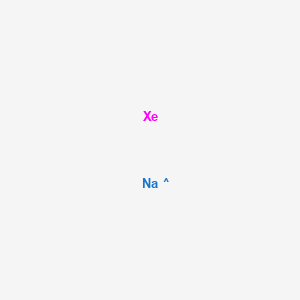

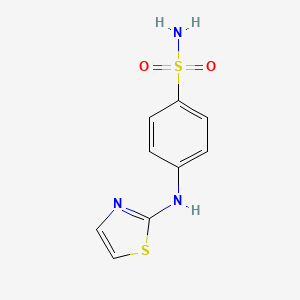
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
